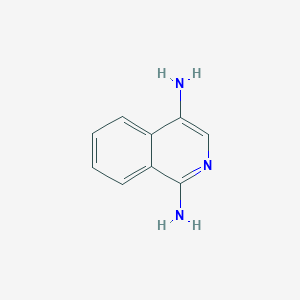
Isoquinoline-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline-1,4-diamine is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-1,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method includes the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. Metal catalysts, such as palladium or nickel, are frequently used in these processes to facilitate the cyclization and subsequent reactions . Additionally, environmentally friendly routes that utilize water as a solvent and avoid the use of strong acids or bases are being explored to minimize environmental impact .
化学反応の分析
Types of Reactions: Isoquinoline-1,4-diamine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid (dipicolinic acid) and its anhydride.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
1,4-ジアミノイソキノリンは、科学研究において幅広い用途があります。
作用機序
1,4-ジアミノイソキノリンの作用機序は、特定の分子標的と経路との相互作用に関与しています。 イソキノリン誘導体は、様々な酵素を阻害し、受容体活性を調節することが知られており、その治療効果につながります . 例えば、DNA複製と細胞分裂に不可欠なトポイソメラーゼ酵素を阻害することができ、そのため潜在的な抗癌剤となります . さらに、イソキノリン誘導体は、神経伝達物質受容体と相互作用して、神経機能に影響を与える可能性があります .
類似化合物との比較
1,4-ジアミノイソキノリンは、以下のような他の類似化合物と比較することができます。
キノリン: キノリンとイソキノリンの両方とも、ベンゼン環とピリジン環が融合した複素環式化合物です。
テトラヒドロイソキノリン: この化合物は、イソキノリンの還元型であり、異なる化学反応性と生物活性を示します.
ベンゾイミダゾール: 構造的に異なるものの、ベンゾイミダゾールは、酵素阻害や受容体調節など、イソキノリン誘導体と一部の生物活性を共有しています.
1,4-ジアミノイソキノリンは、その独特の置換パターンと、それが示す特定の生物活性により、様々な研究分野や産業で貴重な化合物となっています .
特性
CAS番号 |
78886-52-9 |
|---|---|
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC名 |
isoquinoline-1,4-diamine |
InChI |
InChI=1S/C9H9N3/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,10H2,(H2,11,12) |
InChIキー |
GIIUSHQTYGRABO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



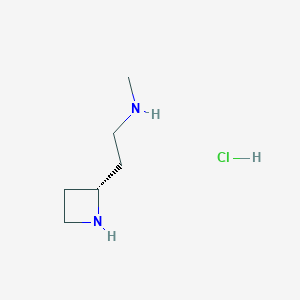
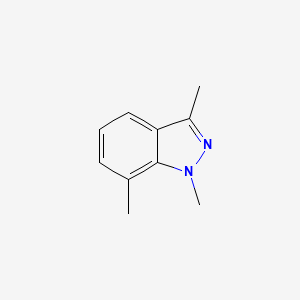
![5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)
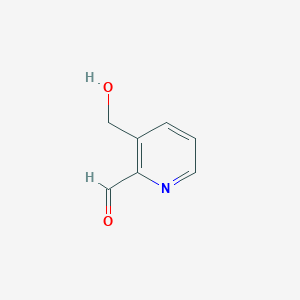
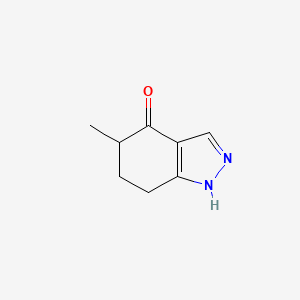

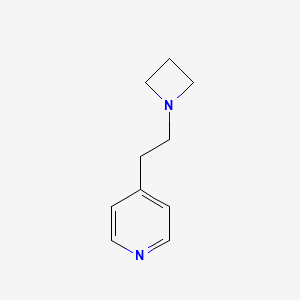
![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)

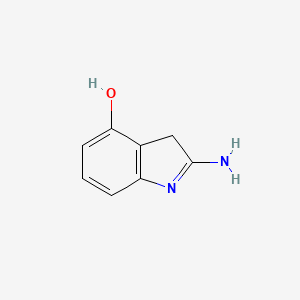
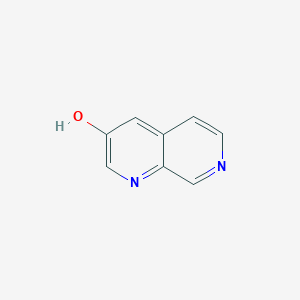
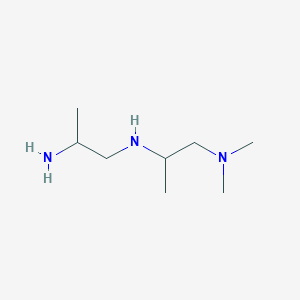
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
